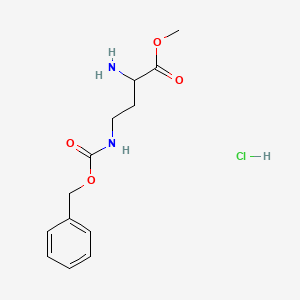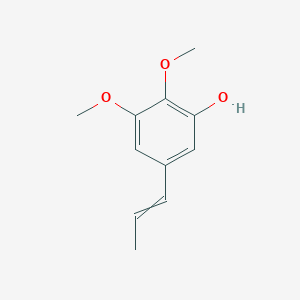![molecular formula C28H39N3O3 B14794011 7-hydroxy-N-[1-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14794011.png)
7-hydroxy-N-[1-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JDTic is a selective, long-acting antagonist of the kappa-opioid receptor. It is a 4-phenylpiperidine derivative, structurally related to analgesics such as pethidine and ketobemidone, and more closely to the mu-opioid receptor antagonist alvimopan . JDTic has been studied for its potential therapeutic applications in treating depression, anxiety, and addiction .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JDTic involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperidine ring, introduction of the hydroxyphenyl group, and the final coupling to form the tetrahydroisoquinoline-3-carboxamide structure . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of JDTic would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
JDTic undergoes various chemical reactions, including:
Oxidation: JDTic can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on JDTic, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents on the piperidine or tetrahydroisoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups that may enhance or modify the biological activity of JDTic .
科学的研究の応用
作用機序
JDTic exerts its effects by selectively binding to the kappa-opioid receptor and blocking its activity . This antagonism leads to altered activity of c-Jun N-terminal kinases, which are involved in various cellular processes . The long-acting effects of JDTic are due to its ability to induce prolonged desensitization of the kappa-opioid receptor .
類似化合物との比較
Similar Compounds
Norbinaltorphimine: Another kappa-opioid receptor antagonist with a different structural scaffold.
Alvimopan: A mu-opioid receptor antagonist structurally related to JDTic.
GNTI: A kappa-opioid receptor antagonist with a different chemical structure.
Uniqueness of JDTic
JDTic is unique due to its high selectivity for the kappa-opioid receptor and its long duration of action . Unlike other kappa-opioid receptor antagonists, JDTic has a distinct 4-phenylpiperidine structure that contributes to its unique pharmacological profile .
特性
分子式 |
C28H39N3O3 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
7-hydroxy-N-[1-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C28H39N3O3/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34)/t19?,25?,26?,28-/m1/s1 |
InChIキー |
ZLVXBBHTMQJRSX-IQKDEQCXSA-N |
異性体SMILES |
CC1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O |
正規SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14793935.png)
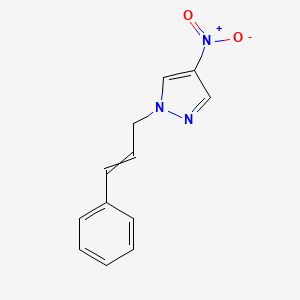
![benzyl 4-[(10R,13R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14793949.png)
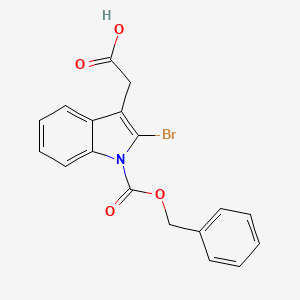
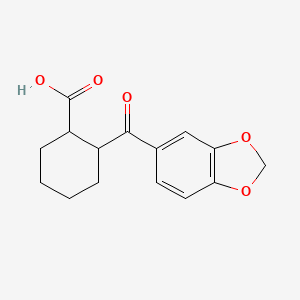
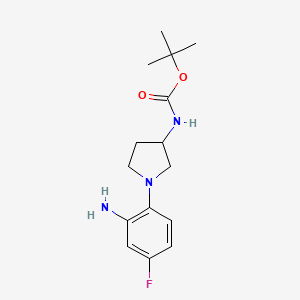
![(4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine](/img/structure/B14793982.png)
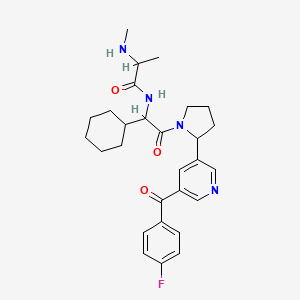
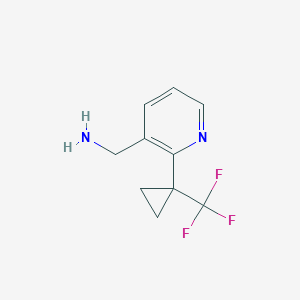
![Benzyl 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B14793999.png)

![[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14794015.png)
